2-Bromo-4-nitropyridin-3-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZHPRIYEQZWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 2 Bromo 4 Nitropyridin 3 Ol
Nucleophilic Substitution Reactions
The pyridine (B92270) ring, particularly when substituted with strong electron-withdrawing groups, is highly susceptible to nucleophilic attack.
Reactivity at the Bromine Center
The bromine atom at the C2 position of 2-Bromo-4-nitropyridin-3-ol is a competent leaving group in nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgchemguide.co.uk In reactions with various nucleophiles, the bromide ion is displaced, leading to the formation of a new bond between the C2 carbon and the incoming nucleophile. ck12.org The reactivity follows the general trend for halogenoalkanes, where the bond strength is a critical factor; weaker carbon-halogen bonds lead to faster reactions. libretexts.org
Influence of the Nitro Group on Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group at the C4 position significantly activates the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr). Electron-withdrawing groups, such as the nitro group, are crucial for activating aromatic systems for these types of reactions. jsynthchem.com The nitro group exerts a strong electron-withdrawing effect through both resonance and induction, which delocalizes the negative charge of the intermediate formed during the nucleophilic attack.
The mechanism involves two principal steps:
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex.
Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion.
The nitro group's ability to stabilize the anionic Meisenheimer intermediate via resonance is key to lowering the activation energy of the reaction, thereby facilitating the substitution. This activating effect is a common feature in the chemistry of nitrated aromatic and heteroaromatic compounds. jsynthchem.com For instance, studies on the related compound 3-bromo-4-nitropyridine (B1272033) have shown it readily undergoes nucleophilic substitution with amines. researchgate.netsemanticscholar.org
Intramolecular Cyclization Pathways
Following an initial nucleophilic substitution at the C2 position, this compound can be a precursor for intramolecular cyclization reactions. If the incoming nucleophile contains a second reactive site, this site can subsequently attack another position on the pyridine ring or a substituent, leading to the formation of a new fused ring system. For example, reaction with a dinucleophile like ethylenediamine (B42938) could first displace the bromide, followed by an internal cyclization to form a piperazino-fused pyridine derivative. Similar intramolecular cyclizations have been observed in related quinoline (B57606) and pyridine systems, where an amino-substituted derivative undergoes cyclization upon heating.
Transformations of the Nitro and Hydroxyl Functional Groups
Reduction Reactions of the Nitro Moiety to Amino Groups
The reduction of the nitro group to a primary amino group is one of the most significant transformations for this compound, providing a synthetic route to various aminopyridine derivatives. This conversion is a cornerstone of synthetic organic chemistry. jsynthchem.comwikipedia.org A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups. scispace.com
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. commonorganicchemistry.com It is highly efficient but may also reduce other susceptible functional groups. commonorganicchemistry.com
Metal-Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and reliable method. scispace.comyoutube.com
Other Reagents: Tin(II) chloride (SnCl2) offers a milder alternative for reducing nitro groups in the presence of other reducible functionalities. scispace.com Sodium borohydride (B1222165), typically a mild reducing agent, can be used in conjunction with transition metal complexes like Ni(PPh3)4 to reduce nitroaromatics. jsynthchem.com
The resulting 4-amino-2-bromopyridin-3-ol (B8783373) is a versatile intermediate for further synthetic modifications.
| Reducing Agent/System | Typical Conditions | Selectivity Notes |
| H₂ / Pd/C | Hydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate) | Highly efficient; may also reduce other groups like alkenes or dehalogenate. commonorganicchemistry.com |
| H₂ / Raney Nickel | Hydrogen gas, solvent (e.g., Ethanol) | Often used when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
| Fe / HCl or NH₄Cl | Refluxing in acidic or neutral aqueous solution | A classic, cost-effective method. |
| Sn / HCl | Acidic solution | A traditional method for nitro group reduction. youtube.com |
| Zn / Acetic Acid | Mildly acidic conditions | Provides a mild method for reduction. commonorganicchemistry.com |
| SnCl₂ | Solvent (e.g., Ethanol) | A mild reagent, useful for chemoselective reductions. |
| NaBH₄ / Ni(PPh₃)₄ | Solvent (e.g., Ethanol) | Enhances the reducing power of sodium borohydride to act on nitro groups. jsynthchem.com |
Oxidation Reactions of the Hydroxyl Group
The hydroxyl group of this compound is attached to a highly electron-deficient pyridine ring. The presence of the electron-withdrawing nitro and bromo substituents decreases the electron density on the ring and, consequently, on the oxygen atom of the hydroxyl group. This deactivation makes the oxidation of the hydroxyl group more challenging compared to electron-rich phenolic systems.
Standard oxidizing agents may require harsh conditions to effect oxidation. However, more potent and specialized reagents are capable of oxidizing such electron-poor hydroxyl groups. Hypervalent iodine(V) reagents, for instance, have been successfully employed for the oxidation of electron-deficient phenols to quinones. While specific studies on this compound are not extensively documented, the reactivity of analogous electron-deficient phenolic compounds suggests that reagents like 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) could potentially oxidize the hydroxyl group to the corresponding carbonyl, a pyridinone derivative.
The plausible reaction mechanism would involve the formation of an intermediate ester with the hypervalent iodine reagent, followed by an elimination step to yield the oxidized product. The efficiency of such a reaction would be contingent on the specific reagent and reaction conditions employed.
Table 1: Potential Oxidizing Agents for the Hydroxyl Group of this compound
| Oxidizing Agent | Plausible Product | Reaction Conditions |
| 2-Iodoxybenzoic acid (IBX) | 2-Bromo-4-nitro-pyridin-3(2H)-one | Elevated temperature, in a suitable solvent like DMSO |
| Dess-Martin periodinane (DMP) | 2-Bromo-4-nitro-pyridin-3(2H)-one | Room temperature, in a chlorinated solvent like CH₂Cl₂ |
Rearrangement Reactions and Nitro Group Migration Phenomena in Pyridinol Systems
Rearrangement reactions in pyridinol systems, especially those bearing a nitro group, are intriguing transformations that can lead to structurally diverse products. A notable phenomenon in related compounds is the migration of the nitro group. For instance, in the reaction of 3-bromo-4-nitropyridine with amines, an unexpected nitro-group migration has been observed, leading to the formation of 3-amino-4-nitropyridine (B85709) derivatives. clockss.orgsemanticscholar.orgresearchgate.net This suggests that the nitro group is not rigidly fixed to its position and can undergo intramolecular shifts under certain reaction conditions.
Table 2: Comparison of Substitution Patterns and Potential for Nitro Group Migration
| Compound | Key Substituents | Observed Reactivity with Amines | Plausible Influence of -OH in this compound |
| 3-Bromo-4-nitropyridine | 3-Bromo, 4-Nitro | Nucleophilic substitution and nitro-group migration clockss.orgsemanticscholar.orgresearchgate.net | The electron-donating nature of the hydroxyl group may alter the regioselectivity of nucleophilic attack and the propensity for nitro group migration. |
| This compound | 2-Bromo, 4-Nitro, 3-Hydroxyl | Not extensively documented | The hydroxyl group could potentially participate in the reaction mechanism, possibly through deprotonation, influencing the stability of intermediates. |
Radical Chemistry and Photoreactivity Studies
The radical chemistry and photoreactivity of this compound are anticipated to be rich and complex due to the presence of both a nitro group and a bromine atom. Nitroaromatic compounds are well-known to form stable radical anions upon one-electron reduction. researchgate.netnih.govwikipedia.org This process is facilitated by the strong electron-withdrawing nature of the nitro group, which can stabilize the incoming electron. The resulting radical anion of this compound could then participate in a variety of subsequent reactions.
The photoreactivity of this compound is likely to be influenced by the C-Br bond. Bromoaromatic compounds are known to undergo photolytic cleavage of the C-Br bond upon irradiation with UV light, leading to the formation of an aryl radical and a bromine radical. This aryl radical could then undergo a range of reactions, such as hydrogen abstraction from the solvent or reaction with other radical species.
Furthermore, the nitro group itself can be photochemically active. Irradiation of nitroaromatic compounds can lead to excited states that can participate in various photochemical reactions, including hydrogen abstraction and cycloaddition reactions. The interplay between the photochemical reactivity of the nitro group and the C-Br bond in this compound could lead to a diverse array of photoproducts, depending on the specific reaction conditions, such as the wavelength of light and the nature of the solvent.
Table 3: Predicted Radical and Photochemical Reactions of this compound
| Reaction Type | Initiator | Plausible Intermediate(s) | Potential Product(s) |
| Radical Anion Formation | One-electron reduction | This compound radical anion | Dimerized products, protonated species |
| Photochemical C-Br Cleavage | UV irradiation | 4-Nitro-3-hydroxypyridin-2-yl radical, Bromine radical | 4-Nitropyridin-3-ol, products of radical coupling |
| Photoreduction of Nitro Group | UV irradiation in the presence of a hydrogen donor | Excited state of this compound | 2-Bromo-4-nitrosopyridin-3-ol, 2-Bromo-4-aminopyridin-3-ol |
Spectroscopic and Computational Elucidation of 2 Bromo 4 Nitropyridin 3 Ol
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable tools for elucidating the molecular structure and electronic properties of chemical compounds. For a molecule such as 2-Bromo-4-nitropyridin-3-ol, a combination of vibrational, magnetic resonance, and electronic spectroscopy, alongside mass spectrometry, would provide a comprehensive understanding of its structural features.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Assignments
In the FT-IR spectrum, one would expect to observe characteristic absorption bands corresponding to the various functional groups. The O-H stretching vibration of the hydroxyl group would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be in the 3000-3100 cm⁻¹ range. The nitro group (NO₂) would exhibit two distinct stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1335-1380 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine (B92270) ring would be observed in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
The FT-Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often show strong signals in the Raman spectrum. The symmetric stretching of the nitro group is also typically Raman active.
For a comparative perspective, the vibrational spectra of the related compound, 2-Bromo-4-nitropyridine N-oxide, have been studied researchgate.net. While the N-oxide lacks the hydroxyl group, the pyridine ring and nitro group vibrations provide a useful reference.
Illustrative Vibrational Data for this compound
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Asymmetric NO₂ Stretch | 1500-1570 | Weak |
| Symmetric NO₂ Stretch | 1335-1380 | Strong |
| Aromatic C=C/C=N Stretch | 1400-1650 | Medium-Strong |
| C-O Stretch | 1260-1380 | Weak |
| C-Br Stretch | 500-600 | Medium |
Note: This table is illustrative and based on typical functional group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the pyridine ring and for investigating potential tautomerism.
The ¹H NMR spectrum would be expected to show signals for the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromo and nitro groups, and the electron-donating effect of the hydroxyl group. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
The ¹³C NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would provide information about the electronic environment of each carbon atom. For instance, the carbon atom attached to the bromine (C2) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the hydroxyl group (C3) and the carbon with the nitro group (C4) would also have characteristic chemical shifts.
A key aspect to investigate for this molecule is the potential for keto-enol tautomerism, where the proton from the hydroxyl group could migrate to the pyridine nitrogen or the nitro group. NMR spectroscopy, particularly by varying the solvent and temperature, can be used to identify the presence of different tautomers in solution and to determine their equilibrium ratio.
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions.
The pyridine ring, being an aromatic system, will have characteristic π → π* transitions. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of these absorption bands. The hydroxyl and bromo substituents will also modulate the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max).
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and aid in the assignment of the observed electronic transitions.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, and due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.
The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of the nitro group (NO₂), the hydroxyl group (OH), or a bromine atom (Br). The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.
Quantum Chemical and Computational Methodologies
Computational chemistry offers powerful tools to complement and interpret experimental data. Quantum chemical methods can be used to predict molecular structures, spectroscopic properties, and reactivity.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Energetics
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, vibrational frequencies, and electronic properties of this compound.
A typical DFT study would begin with a geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized geometry, vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes.
DFT calculations can also be used to determine various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its electronic excitation properties.
Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide insights into the molecule's potential behavior in chemical reactions. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Molecular Orbital Analysis (HOMO-LUMO) for Electron Transfer Characteristics
The electronic properties and reactivity of a molecule can be elucidated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. In substituted pyridine rings, the distribution of HOMO and LUMO orbitals is significantly influenced by the nature and position of the substituents. For a molecule like this compound, the electron-withdrawing nitro group (-NO2) and the bromine atom (-Br), along with the electron-donating hydroxyl group (-OH), would create a complex electronic environment.
Theoretical calculations, typically employing Density Functional Theory (DFT) at a specific basis set (e.g., B3LYP/6-311++G(d,p)), would be used to determine the energies of the HOMO, LUMO, and the resulting energy gap.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
The visualization of HOMO and LUMO orbitals would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Generally, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.
For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group, making these sites favorable for electrophilic interactions. Positive potentials (blue) would be expected near the hydrogen atom of the hydroxyl group and potentially on the pyridine ring, influenced by the electron-withdrawing groups. This analysis provides insights into the molecule's intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters via Theoretical Calculations
Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Techniques like DFT and Hartree-Fock (HF) methods are commonly used for these calculations. researchgate.net
For this compound, theoretical calculations could predict:
Vibrational Frequencies (IR and Raman): The calculated vibrational spectra would show the characteristic frequencies for the functional groups present, such as the O-H stretch, N-O stretches of the nitro group, and C-Br stretch, as well as the pyridine ring vibrations. A comparison with experimental spectra would aid in the structural confirmation.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental data, are invaluable for assigning the signals to the correct nuclei in the molecule. nih.gov
UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. This helps in understanding the electronic structure and the nature of the transitions, such as n→π* or π→π*.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| IR | O-H Stretching Frequency | Data not available |
| IR | N-O Asymmetric Stretching Frequency | Data not available |
| IR | C-Br Stretching Frequency | Data not available |
| 1H NMR | Chemical Shift (ppm) | Data not available |
| 13C NMR | Chemical Shift (ppm) | Data not available |
Reaction Pathway and Transition State Analysis using Computational Chemistry
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For a molecule like this compound, which can participate in various reactions (e.g., nucleophilic aromatic substitution), computational studies could map out the potential energy surface for a given reaction.
This analysis involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Such studies can provide deep insights into the reaction mechanism, regioselectivity, and the factors influencing reactivity. mdpi.com
Advanced Applications and Derivatization Studies of 2 Bromo 4 Nitropyridin 3 Ol
Applications in Medicinal Chemistry and Pharmaceutical Research
The structural framework of 2-Bromo-4-nitropyridin-3-OL, featuring a pyridine (B92270) ring substituted with bromine, a nitro group, and a hydroxyl group, presents a versatile scaffold for the development of novel therapeutic agents. Its utility in medicinal chemistry is primarily centered on its role as a key building block for more complex molecules and the exploration of the biological activities of its derivatives.
This compound serves as a valuable intermediate in the synthesis of pharmaceuticals. myskinrecipes.com Its nitropyridine structure is particularly useful for constructing complex heterocyclic compounds, which are fundamental components in drug discovery and development. myskinrecipes.com The reactivity of the bromine atom allows for various substitution reactions, enabling the introduction of different functional groups to create a library of derivative compounds. This process is crucial in the development of new active pharmaceutical ingredients (APIs) for a range of therapeutic applications. myskinrecipes.compyglifesciences.com The strategic placement of the nitro and hydroxyl groups further influences the molecule's electronic properties and reactivity, making it a versatile precursor in multi-step organic synthesis pathways aimed at creating novel chemical entities for medicinal research. myskinrecipes.com
While research on this compound itself is limited, extensive studies on derivatives of related bromo- and nitro-substituted heterocyclic compounds highlight the potential pharmacological significance of this structural class. These derivatives have been investigated for a wide spectrum of biological activities.
Derivatives of heterocyclic compounds structurally related to this compound have shown significant activity in enzyme inhibition and receptor binding studies. For instance, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). Specifically, certain derivatives demonstrated high inhibitory activity against both wild-type EGFR (EGFRWT) and its mutant form (EGFRT790M), which is often implicated in drug resistance. nih.gov Another study on 1,8-naphthyridinone derivatives revealed that the introduction of a bromine atom to the scaffold enhanced antibacterial activity by inhibiting DNA gyrase, with some compounds showing IC₅₀ values in the low microgram per milliliter range. mdpi.com These findings underscore the potential for derivatives of this compound to be developed as targeted enzyme inhibitors for various diseases.
| Compound Class | Target Enzyme/Receptor | Key Findings | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives | EGFRWT, EGFRT790M | Compound 8a showed IC₅₀ values of 0.099 µM (EGFRWT) and 0.123 µM (EGFRT790M). | nih.gov |
| 1,8-Naphthyridinone Derivatives | DNA Gyrase | Brominated derivatives showed potent inhibition with IC₅₀ values ranging from 1.7–13.2 µg/mL. | mdpi.com |
The anti-cancer potential of pyridopyrimidine derivatives, which share a core structure, has been a significant area of research. mdpi.com Numerous studies have demonstrated the cytotoxic activity of these compounds against various cancer cell lines. For example, certain novel thieno[2,3-d]pyrimidine (B153573) derivatives exhibited higher anti-breast cancer activity against the MCF7 cell line than the reference drug Doxorubicin. alliedacademies.org Similarly, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed potent cytotoxic activity against lung (A-549), prostate (PC-3), and colon (HCT-116) cancer cell lines. nih.gov One derivative, in particular, was found to be twice as potent as the reference drug against the prostate cancer cell line and also induced apoptosis by arresting the cell cycle. nih.gov The presence of sulfonamide moieties in some thienopyrimidine structures has also been linked to significant anticancer activity. alliedacademies.org
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 8a (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative) | PC-3 (Prostate) | 7.98 | nih.gov |
| Compound 8d (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative) | PC-3 (Prostate) | 7.12 | nih.gov |
| Compound 8d (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative) | A-549 (Lung) | 7.23 | nih.gov |
| Erlotinib (Reference) | PC-3 (Prostate) | 11.05 | nih.gov |
| Compound 14 (a thieno[2,3-d]pyrimidine derivative) | MCF7 (Breast) | 22.12 | alliedacademies.org |
| Doxorubicin (Reference) | MCF7 (Breast) | 30.40 | alliedacademies.org |
Derivatives containing nitro and bromo substitutions on heterocyclic rings frequently exhibit potent antimicrobial and antibacterial properties. encyclopedia.pubnih.gov The nitro group, being a strong electron-withdrawing moiety, is a key feature in many antimicrobial drugs. encyclopedia.pub Studies on nitrated pyrrolomycins showed that the presence of nitro groups, particularly at the C2 and C4 positions, enhanced antibacterial activity against S. aureus and P. aeruginosa. encyclopedia.pub Similarly, various synthesized thiazole (B1198619) derivatives have demonstrated moderate to good activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. researchgate.net One study found that most of their synthesized thiazole compounds showed better activity against bacteria compared to reference drugs. researchgate.net Another class of related compounds, pyrido[2,3-d]pyrimidines, also showed good in-vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.net
| Compound Class | Microorganism | Activity/Key Finding | Reference |
|---|---|---|---|
| Nitrated Pyrrolomycins | S. aureus | MIC of 20 μM | encyclopedia.pub |
| Nitrated Pyrrolomycins | P. aeruginosa | MIC of 30 μM | encyclopedia.pub |
| Thiazole Derivatives | Bacillus pumilus, Bacillus subtilis | Moderate antibacterial activity | researchgate.net |
| Thiazole Derivatives | Candida albicans | Moderate antifungal activity | researchgate.net |
| Pyrido[2,3-d]pyrimidine (B1209978) Derivatives | Staphylococcus, Bacillus cereus | Good in-vitro activity | researchgate.net |
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a chemical series by making rational structural modifications. nih.gov For analogs related to this compound, SAR studies have provided insights into the key features required for their biological effects.
Impact of Halogenation : The presence and type of halogen can significantly influence activity. In one study on naphthyridine derivatives, the introduction of a bromine atom at the C-6 position was found to enhance antibacterial activity. mdpi.com Research on flavonoid derivatives also showed that the presence of chlorine and bromine atoms had a significant effect on their antimicrobial properties. nih.gov
Role of the Nitro Group : The position and presence of the nitro group are critical. Studies on pyrido[2,3-d]pyrimidine-6-carbonitriles revealed that a derivative with a 2-nitro substitution on a phenyl ring had significantly higher antibacterial activity compared to its 4-nitro isomer. researchgate.net This suggests that steric and electronic effects related to the nitro group's position are crucial for interaction with biological targets. researchgate.net Furthermore, research on nitrated pyrrolomycins indicated that nitro groups, especially at the C2 and C4 positions, enhanced antibacterial efficacy. encyclopedia.pub
Influence of Substituents : The nature of the substituents attached to the core heterocyclic scaffold plays a defining role in the compound's activity. In a series of thieno[2,3-d]pyrimidine derivatives, those containing biologically active sulfa-drug moieties (like sulfadoxine (B1681781) and sulfadimethoxazine) exhibited the most potent anti-breast cancer activity. alliedacademies.org This highlights how combining different pharmacophores can lead to synergistic effects and enhanced potency.
These SAR findings provide a rational basis for the future design of more potent and selective analogs derived from the this compound scaffold for various therapeutic applications.
Exploration of Biological Activities of this compound Derivatives
Utility in Materials Science and Organic Electronics
The exploration of novel organic materials with tailored electronic and optical properties is a burgeoning area of research. The functional groups present in this compound make it a compound of interest for the development of advanced materials. The nitropyridine structure is particularly valuable in the construction of heterocyclic compounds that are essential in material science. myskinrecipes.com
While direct applications of this compound in this domain are still emerging, its structural motifs are found in compounds exhibiting interesting electronic and optical phenomena. The presence of both an electron-withdrawing nitro group and a halogen atom allows for the tuning of the electronic properties of molecules derived from it. Functionalization of similar aromatic structures has been shown to significantly impact their optical properties, including their absorption and photoluminescence spectra.
Derivatives of nitropyridinols can be explored for their nonlinear optical (NLO) properties. The introduction of donor-acceptor substituents on an aromatic ring can lead to a significant enhancement of NLO responses, which is crucial for applications in optical communications and laser protection. The inherent asymmetry and polarized nature of this compound make it a candidate for derivatization to create push-pull chromophores with large third-order optical nonlinearities.
Table 1: Potential Influence of Functional Groups on Optical Properties
| Functional Group | Potential Impact on Optical Properties |
|---|---|
| Nitro Group (-NO2) | Acts as a strong electron-withdrawing group, potentially leading to a red-shift in absorption spectra and enhancing nonlinear optical properties. |
| Bromo Group (-Br) | Can be used as a handle for further functionalization through cross-coupling reactions to introduce other chromophores or extend conjugation, thereby tuning the optical properties. |
| Hydroxyl Group (-OH) | Can be derivatized to modify solubility and intermolecular interactions, which can influence solid-state packing and, consequently, the material's optical and electronic characteristics. |
The development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) relies on the synthesis of novel organic semiconductors with high charge carrier mobility and efficient luminescence. Organic semiconductors are advantageous due to their potential for low-cost, large-area fabrication, and compatibility with flexible substrates. frontiersin.orgnih.gov The characteristics of these devices are highly dependent on the molecular structure of the organic materials used.
While this compound itself is not a primary component in current organic electronic devices, its derivatives could be designed to possess the necessary electronic properties. For instance, by using the bromine atom as a point of attachment, it is conceivable to synthesize larger, more conjugated molecules that could function as p-type or n-type semiconductors in OFETs. The electron-deficient nature of the nitropyridine ring suggests that its derivatives might exhibit n-type semiconducting behavior. The integration of such novel materials into OFETs could lead to devices with improved performance parameters.
Table 2: Potential Roles of this compound Derivatives in Organic Devices
| Device Type | Potential Application of Derivatives | Desired Properties of Derivatives |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | As the active semiconductor layer (p-type or n-type). | High charge carrier mobility, good on/off ratio, environmental stability. |
| Organic Light-Emitting Diodes (OLEDs) | As emissive materials or host materials in the emissive layer. | High photoluminescence quantum yield, suitable HOMO/LUMO energy levels, good thermal stability. |
Role in Agrochemical Development
The pyridine ring is a common scaffold in a multitude of biologically active compounds, including many commercial herbicides and fungicides. The unique chemical properties of this compound make it a valuable starting material for the synthesis of new agrochemicals.
The development of new herbicides and fungicides is crucial to address the challenges of weed and pathogen resistance to existing treatments. nih.govrsc.org Fungal phytotoxins, which are secondary metabolites, play a significant role in inducing disease symptoms by interfering with the physiological processes of host plants and can serve as models for new herbicidal compounds. rsc.org
Compounds containing the pyridine moiety have been shown to exhibit significant herbicidal and fungicidal activities. For instance, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent herbicidal activity. mdpi.com Similarly, various nitrogen-containing heterocyclic compounds, including those with pyrazole (B372694) and pyridine rings, have been synthesized and screened for their fungicidal properties. rudn.ru
This compound can serve as a versatile precursor for the synthesis of a variety of heterocyclic systems with potential agrochemical applications. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce different functionalities, while the nitro group can be reduced to an amino group, which can then be further modified. These transformations allow for the creation of a library of compounds that can be screened for herbicidal and fungicidal activity.
Table 3: Examples of Bioactive Heterocyclic Scaffolds Derivable from Pyridine Precursors
| Heterocyclic Scaffold | Type of Agrochemical Activity |
|---|---|
| Pyrido[2,3-d]pyrimidines | Herbicidal mdpi.com |
| Pyridotriazines | Fungicidal, Herbicidal, Antibacterial |
| Pyrazole-containing heterocycles | Fungicidal rudn.ru |
Radiopharmaceutical Chemistry and 18F-Fluorination Strategies
The development of novel radiotracers for Positron Emission Tomography (PET) imaging is a critical area of research in modern medicine. PET imaging allows for the non-invasive visualization and quantification of biochemical processes in vivo. Fluorine-18 (B77423) (¹⁸F) is a widely used radionuclide for PET due to its favorable decay characteristics.
A common method for introducing ¹⁸F into a molecule is through nucleophilic aromatic substitution (SₙAr) reactions. For an SₙAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of electron-withdrawing groups, and there must be a good leaving group. The nitro group (-NO₂) is a powerful electron-withdrawing group, and when positioned ortho or para to a leaving group on an aromatic ring, it significantly facilitates nucleophilic substitution.
The structure of this compound makes it an excellent candidate as a precursor for ¹⁸F-fluorination. The nitro group at the 4-position strongly activates the pyridine ring for nucleophilic attack. While the bromine atom at the 2-position could potentially act as a leaving group, studies on similar structures, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, have shown that the nitro group itself can be displaced by the fluoride (B91410) ion, especially when the reaction is carried out at room temperature. nih.gov This suggests that the nitropyridinol moiety can act as a leaving group in SₙAr reactions for ¹⁸F-fluorination.
The direct radiofluorination of precursors like 3-bromo-4-nitropyridine N-oxide has been successfully demonstrated to produce the corresponding fluorinated products in moderate yields. nih.gov This approach is advantageous as it often requires milder reaction conditions and can be accomplished in a short time frame, which is crucial for working with the short-lived ¹⁸F isotope. The resulting ¹⁸F-labeled pyridinol derivatives can then be further utilized in the synthesis of more complex radiotracers for PET imaging.
Table 4: Key Factors in SₙAr ¹⁸F-Fluorination of Nitropyridine Derivatives
| Factor | Role in the Reaction |
|---|---|
| [¹⁸F]Fluoride | The nucleophile that displaces the leaving group. |
| Electron-withdrawing group (e.g., -NO₂) | Activates the aromatic ring towards nucleophilic attack. |
| Leaving Group (e.g., -Br, -NO₂) | The group that is substituted by the fluoride ion. |
| Solvent | Aprotic polar solvents like DMSO or DMF are typically used to solvate the fluoride ion and facilitate the reaction. |
| Temperature | Can range from room temperature to elevated temperatures, depending on the reactivity of the substrate. |
Water-Compatible Fluorination Methodologies for Radiotracer Synthesis
The development of PET radiotracers labeled with fluorine-18 ([¹⁸F]) has been a cornerstone of nuclear medicine. Traditionally, the incorporation of [¹⁸F]fluoride into molecules, particularly through nucleophilic aromatic substitution (SₙAr), has necessitated stringent anhydrous conditions. This is because the fluoride ion is heavily solvated by water, which significantly diminishes its nucleophilicity. acs.orgnih.gov The process of removing water, typically through azeotropic distillation with acetonitrile (B52724) and in the presence of a phase-transfer catalyst like Kryptofix 2.2.2. (K₂₂₂), is time-consuming and can complicate the automation of radiotracer synthesis, especially in microfluidic systems. mdpi.com
Recognizing these limitations, significant research efforts have been directed towards developing water-compatible or "aqueous" [¹⁸F]fluorination methods. These innovative approaches aim to simplify the radiolabeling process, shorten synthesis times, and improve accessibility for producing PET radiotracers. While no studies specifically report the use of this compound in such methods, research on other nitropyridine derivatives provides valuable insights into the potential strategies.
Nitropyridine scaffolds are attractive precursors for [¹⁸F]radiolabeling because the strongly electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution. This allows for the displacement of a leaving group, such as a bromo substituent, by [¹⁸F]fluoride.
One promising advancement in water-compatible fluorination is the use of transition metal-mediated reactions. For instance, a nickel-mediated oxidative fluorination method has been developed that can be performed with aqueous [¹⁸F]fluoride. harvard.edunih.gov This one-step process involves the reaction of a stable arylnickel complex with an oxidant and an aqueous solution of [¹⁸F]fluoride at room temperature. harvard.edu This technique circumvents the need for anhydrous conditions and has been shown to be effective for a range of complex small molecules, demonstrating the potential of modern organometallic chemistry in PET tracer development. harvard.edunih.gov
While not strictly "water-compatible" in the sense of using water as the primary solvent, methods that tolerate residual water are also of significant interest. Research on the nucleophilic [¹⁸F]fluorination of substituted 2-nitropyridines has demonstrated high radiochemical yields (RCYs) even with standard drying procedures, suggesting a high reactivity of these precursors. researchgate.netepa.govresearcher.life For example, the fluorination of 3-methoxy-2-nitropyridine (B1296613) and 3-methyl-2-nitropyridine (B96847) resulted in high RCYs, as detailed in the table below.
| Precursor | Reaction Time (min) | Reaction Temperature (°C) | Radiochemical Yield (RCY %) |
|---|---|---|---|
| 3-methoxy-2-nitropyridine | 1-30 | 140 | 70-89 |
| 3-methyl-2-nitropyridine | 1-30 | 140 | 70-89 |
| 3-methoxy-6-methyl-2-nitropyridine | 30 | 140 | 81 ± 1 |
Data sourced from Malik et al., J Radioanal Nucl Chem, 2010. researchgate.netepa.govresearcher.life
These findings indicate that highly activated precursors, such as nitropyridines, are robust substrates for [¹⁸F]fluorination. The electron-withdrawing nature of the nitro group and the inherent electron deficiency of the pyridine ring likely contribute to this high reactivity, which could be advantageous in developing methodologies that are more tolerant to residual water.
Further research into this area could explore the direct application of water-compatible methods, such as the aforementioned nickel-mediated fluorination, to precursors like this compound. The development of such a process would represent a significant step forward in simplifying the synthesis of novel nitropyridine-based PET radiotracers.
Environmental Fate and Degradation Research of Pyridinol Compounds
Microbial Biodegradation Pathways of Halogenated Pyridinols
The biodegradation of halogenated pyridinols by microorganisms is a key process in their environmental detoxification. Various bacterial and fungal strains have been identified that can utilize these compounds as a source of carbon, nitrogen, and energy, breaking them down into less harmful substances.
Identification of Degrading Microbial Strains (Bacteria, Fungi)
For instance, a bacterial strain, Cupriavidus sp. strain CNP-8, has been identified for its ability to degrade 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP), a compound with a similar substitution pattern of bromine and nitro groups on an aromatic ring. researchgate.net This suggests that bacteria from the Cupriavidus genus may have the enzymatic machinery to degrade brominated and nitrated pyridinols.
In addition to bacteria, various fungal species are known to be effective in degrading halogenated and nitrated aromatic compounds. While direct evidence for 2-Bromo-4-nitropyridin-3-ol is lacking, the broader literature on microbial degradation of pyridines and related heterocyclic compounds indicates that bacteria are primarily responsible for their breakdown. researchgate.net
Table 1: Microbial Strains Involved in the Degradation of Halogenated and Nitrated Aromatic Compounds
| Microorganism Type | Genus/Species | Degraded Compound(s) |
|---|---|---|
| Bacteria | Cupriavidus sp. | 2,6-dibromo-4-nitrophenol |
| Bacteria | Stenotrophomonas sp. | p-nitrophenol and 4-chlorophenol (B41353) |
| Bacteria | Rhodococcus sp. | p-nitrophenol |
Characterization of Degradation Products and Metabolites
The metabolic pathways for the biodegradation of halogenated nitrophenols often involve initial transformations that lead to the removal of the nitro and halogen substituents.
In the case of 2,6-dibromo-4-nitrophenol degradation by Cupriavidus sp. CNP-8, the proposed pathway involves sequential denitration and debromination. The initial step is the removal of the nitro group, followed by the removal of a bromine atom to form 6-bromohydroxyquinol (6-BHQ). researchgate.net This intermediate then undergoes ring cleavage.
For other nitrophenols, two primary degradation pathways have been identified in bacteria: the hydroquinone (B1673460) pathway and the 1,2,4-benzenetriol (B23740) (BT) pathway. frontiersin.orgnih.gov In the hydroquinone pathway, p-nitrophenol is converted to benzoquinone and then hydroquinone before ring cleavage. frontiersin.org In the BT pathway, p-nitrophenol is first hydroxylated to form 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol prior to ring cleavage. nih.gov
Based on these analogous pathways, the biodegradation of this compound could potentially proceed through initial denitration and/or debromination, followed by hydroxylation and subsequent ring cleavage of the pyridinol structure.
Table 2: Potential Intermediate Metabolites in the Biodegradation of Halogenated Nitropyridinols
| Parent Compound | Potential Intermediate(s) | Degradation Step |
|---|---|---|
| 2,6-dibromo-4-nitrophenol | 6-bromohydroxyquinol | Denitration and Debromination |
| p-nitrophenol | Hydroquinone | Denitration and Hydroxylation |
| p-nitrophenol | 1,2,4-benzenetriol | Hydroxylation and Denitration |
Enzymatic Mechanisms of Biodegradation
The microbial degradation of aromatic compounds is facilitated by specific enzymes that catalyze the key steps of the breakdown process.
The degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8 is initiated by a two-component FADH2-dependent monooxygenase, designated as HnpA, which works in conjunction with a flavin reductase, HnpB. researchgate.net This enzyme system is responsible for the initial denitration and debromination steps. Following this, a 6-bromohydroxyquinol 1,2-dioxygenase, HnpC, is proposed to catalyze the aromatic ring cleavage of the intermediate. researchgate.net
Dioxygenases are a class of enzymes that are frequently involved in the cleavage of aromatic rings. nih.govrsc.org They catalyze the incorporation of both atoms of molecular oxygen into the substrate. The mode of ring fission can be either intradiol (between two hydroxyl groups) or extradiol (adjacent to a hydroxyl group). nih.gov
For p-nitrophenol degradation, two-component monooxygenases are also key enzymes in the initial oxidative steps. nih.gov These enzymes catalyze the hydroxylation of the aromatic ring, which is a critical step for subsequent ring cleavage.
Photolytic Degradation Processes
In addition to microbial activity, photolytic degradation, driven by ultraviolet (UV) radiation from sunlight, can be a significant process for the transformation of pyridinol compounds in the environment.
Influence of UV Irradiation on Pyridinol Breakdown
UV irradiation can induce the breakdown of halogenated pyridines. Studies on 2-halogenated pyridines have shown that they are rapidly dehalogenated upon exposure to UV light at 254 nm, leading to a sharp drop in pH. nih.gov This process follows pseudo-first-order kinetics. nih.gov The photolytic removal rate of these compounds appears to be unaffected by pH or aeration. nih.gov
While specific data for this compound is not available, it is expected that the presence of both a bromo and a nitro substituent on the pyridinol ring would influence its photolytic behavior. The nitro group, in particular, can act as a photosensitizer, potentially accelerating the degradation process.
Photoproduct Identification and Reaction Pathways
The photolytic degradation of 2-halogenated pyridines has been shown to produce 2-hydroxypyridine (B17775) as a primary intermediate. nih.gov This intermediate is then further degraded to form Dewar pyridinone. nih.gov
For 2-bromophenol, photolysis under UV and sunlight has been shown to result in photohydrolysis, debromination, and the transfer of the bromine atom to different positions on the phenol (B47542) ring, leading to the formation of hydroxyderivatives and bromophenol homologs. nih.gov
Given these findings, the photolytic degradation of this compound would likely involve the cleavage of the carbon-bromine bond as an initial step. This could be followed by hydroxylation of the pyridine (B92270) ring and potential transformation of the nitro group. The presence of nitrate (B79036) or nitrite (B80452) ions in the aqueous environment could also influence the reaction pathways through the photogenerated production of nitrating agents. mdpi.com
Integrated Remediation Strategies for Pyridinol Contaminants (e.g., combined microbial and photolytic approaches)
The remediation of environmental contaminants, particularly recalcitrant compounds like substituted pyridinols, often necessitates innovative and robust strategies that surpass the efficacy of standalone treatments. Integrated remediation approaches, which combine different physical, chemical, and biological methods, offer a promising avenue for the effective degradation of such pollutants. The combination of microbial and photolytic processes, in particular, has garnered significant attention due to its potential for synergistic effects, leading to more complete mineralization of complex organic molecules.
Research into the degradation of halogenated and nitrated aromatic compounds, which share structural similarities with this compound, provides valuable insights into the potential of integrated remediation strategies. For instance, studies on halogenated nitrophenols have demonstrated the efficacy of fungal degradation, which could be a key component of an integrated system.
Detailed Research Findings
A notable study on the mycodegradation of halogenated nitroaromatic compounds (HNCs) by the fungus Caldariomyces fumago highlights the potential of biological treatment. The research demonstrated significant degradation of 2-chloro-4-nitrophenol (B164951) (2C4NP) and 5-fluoro-2-nitrophenol (B146956) (5F2NP) over a 72-hour period. mdpi.comrepec.org These findings are particularly relevant due to the structural similarities with this compound, which also contains a halogen and a nitro group on an aromatic ring. The degradation efficiency of these compounds by C. fumago is presented in the table below.
| Time (hours) | 2-chloro-4-nitrophenol (2C4NP) Degradation (%) | 5-fluoro-2-nitrophenol (5F2NP) Degradation (%) |
|---|---|---|
| 24 | >50 | Data not available |
| 48 | Data not available | >80 |
| 72 | >80 | Data not available |
Data extrapolated from studies on the mycodegradation of halogenated nitrophenols, which serve as an analogue for understanding the potential biodegradation of this compound. mdpi.comrepec.org
This demonstrated ability of fungi to degrade HNCs suggests that a microbial pretreatment step could be highly effective in the remediation of water and soil contaminated with this compound. The enzymatic machinery of such microorganisms can initiate the breakdown of the molecule, potentially through dehalogenation or reduction of the nitro group.
Following or in conjunction with microbial treatment, photolytic methods could be employed to degrade the parent compound or any persistent intermediates. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, are particularly effective at breaking down a wide range of organic pollutants. aops-school.com The integration of photocatalysis with biological treatment has been shown to be more effective for the mineralization of pollutants like 4-chlorophenol than either process alone, especially at high concentrations. nih.gov
The synergistic effect in such an integrated system can be significant. For instance, in the treatment of phenol, a combined photocatalytic-biological reactor demonstrated up to 92% mineralization, which was significantly higher than what was achieved by either photodegradation or biodegradation alone. nih.gov This enhancement is attributed to the photocatalytic process making the microbial products more readily biodegradable. nih.gov
The table below illustrates a conceptual model for the enhanced degradation efficiency in an integrated system for a hypothetical recalcitrant compound, based on the principles observed in the degradation of similar pollutants.
| Treatment Method | Parent Compound Removal (%) | Total Organic Carbon (TOC) Removal (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Microbial Degradation Alone | 60-80 | 40-60 | Cost-effective, environmentally friendly. | Slow degradation rates for complex molecules, potential for toxic intermediate accumulation. |
| Photolytic Degradation Alone | 70-90 | 50-70 | Rapid degradation of parent compound, effective for a wide range of compounds. | High energy consumption, potential formation of harmful byproducts, incomplete mineralization. |
| Integrated Microbial-Photolytic Approach | >95 | >90 | High mineralization rates, reduced treatment time, detoxification of intermediates. | Requires careful optimization of operational parameters for both processes. |
This table presents a conceptual model based on findings from integrated remediation studies of other recalcitrant organic pollutants and is intended to illustrate the potential synergistic effects for pyridinol contaminants.
The successful implementation of an integrated remediation strategy for this compound would require careful optimization of various parameters. These include the selection of appropriate microbial strains with the necessary enzymatic capabilities, the choice of an effective photocatalyst, and the determination of optimal operational conditions such as pH, temperature, and residence time in each treatment stage. Further research is necessary to elucidate the specific degradation pathways of this compound under combined microbial and photolytic conditions and to develop a tailored and efficient remediation technology.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches for 2-Bromo-4-nitropyridin-3-OL Synthesis
The chemical industry is undergoing a paradigm shift towards more environmentally benign and sustainable practices. For the synthesis of this compound and its analogs, green chemistry principles are becoming increasingly important to minimize environmental impact and enhance economic feasibility. rasayanjournal.co.innih.gov Future research will likely focus on several key areas:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyridine (B92270) derivatives. nih.govijarsct.co.in The application of microwave irradiation to the synthesis of this compound could offer a more efficient and sustainable alternative to conventional heating methods. nih.gov
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for synthesizing complex molecules in a single step from three or more reactants, thereby reducing waste and improving atom economy. rasayanjournal.co.innih.gov Designing novel MCRs for the one-pot synthesis of functionalized this compound scaffolds is a promising area of investigation.
Green Solvents and Catalysts: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into the use of greener alternatives such as water, ionic liquids, or deep eutectic solvents for the synthesis of pyridinol derivatives is gaining traction. ijarsct.co.inresearchgate.net Furthermore, the development of reusable and non-toxic catalysts, including biocatalysts and nano-catalysts, will be crucial for sustainable production. nih.govresearchgate.net
Solvent-Free and Solid-State Reactions: Eliminating the use of solvents altogether represents a significant step towards green synthesis. ijarsct.co.in Exploring mechanochemical methods, such as ball milling, and solid-state reactions for the synthesis of this compound could significantly reduce solvent waste and energy consumption. researchgate.net
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, reduced energy consumption. nih.gov |
| Multicomponent Reactions | Increased efficiency, atom economy, and reduced waste. rasayanjournal.co.innih.gov |
| Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental impact. ijarsct.co.in |
| Reusable Catalysts (e.g., biocatalysts, nanocatalysts) | Minimized waste and improved cost-effectiveness. nih.govresearchgate.net |
| Solvent-Free Reactions | Elimination of solvent waste and reduced energy usage. ijarsct.co.in |
Advanced Functionalization Strategies for Enhanced Efficacy and Selectivity in Biological Applications
To improve the therapeutic potential and biological activity of this compound, advanced functionalization strategies are essential. These strategies aim to modify the core structure to enhance its interaction with biological targets, improve its pharmacokinetic properties, and increase its selectivity.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, and other cross-coupling reactions have proven effective for the functionalization of pyridine rings. researchgate.netmdpi.com These methods allow for the introduction of a wide range of substituents at specific positions on the this compound scaffold, enabling the fine-tuning of its biological activity. researchgate.net
C-H Bond Functionalization: Direct C-H bond functionalization is an increasingly important tool in organic synthesis as it avoids the need for pre-functionalized starting materials, making the process more atom- and step-economical. researchgate.net Applying these methods to the pyridinol ring could open up new avenues for creating diverse derivatives.
Fragment-Based Drug Discovery and "Fragment Growth": By identifying small molecular fragments that bind to a biological target, and then growing or merging them, it is possible to design more potent and selective inhibitors. nih.gov This strategy could be employed to develop novel derivatives of this compound with enhanced biological efficacy. The introduction of specific functional groups, such as alkyl amides, has been shown to impart anticancer activity to related pyrazolo[3,4-b]pyridine derivatives. nih.gov
| Functionalization Strategy | Potential Outcome for this compound Derivatives |
| Transition-Metal-Catalyzed Cross-Coupling | Introduction of diverse substituents to modulate biological activity. researchgate.net |
| C-H Bond Functionalization | More efficient and atom-economical synthesis of novel derivatives. researchgate.net |
| Fragment-Based Drug Discovery | Design of potent and selective compounds with improved therapeutic profiles. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govnih.gov For this compound, these computational tools can accelerate the design and development of new derivatives with desired properties.
Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives. nih.govmdpi.com This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Generative Models for de Novo Design: Generative AI models can design entirely new molecules with specific desired characteristics. mdpi.comyoutube.com By providing the model with a set of desired properties, it can generate novel pyridinol derivatives that are predicted to be active and synthetically accessible.
Retrosynthesis Prediction: AI tools can assist in planning the synthesis of complex molecules by predicting viable synthetic routes. nih.gov This can help chemists to devise more efficient and sustainable methods for producing novel derivatives of this compound.
| AI/ML Application | Impact on this compound Research |
| Predictive Modeling | Rapidly screen virtual libraries to identify promising drug candidates. nih.govnih.gov |
| Generative Models | Design novel molecules with optimized properties from scratch. mdpi.comyoutube.com |
| Retrosynthesis Prediction | Devise efficient and sustainable synthetic pathways. nih.gov |
Exploration of Novel Catalytic Systems for Challenging Chemical Transformations
Developing novel catalytic systems is crucial for overcoming synthetic challenges and enabling new transformations of the this compound scaffold.
Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. mdpi.com Exploring photoredox catalysis for the functionalization of the pyridinol ring could provide access to novel chemical space.
Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel can enable transformations that are not possible with a single catalyst. Investigating dual catalytic systems for the synthesis and functionalization of this compound could lead to the discovery of new and efficient synthetic methods.
Nitride-Supported Metal Catalysts: Recent research has shown that nitride-supported metal catalysts can exhibit enhanced reactivity and efficiency in certain chemical transformations, such as the conversion of propane to propylene. azom.com Exploring the use of such novel catalyst supports for reactions involving this compound could lead to more efficient and selective processes.
Multi-Omics Approaches in Understanding Biological Interactions of Pyridinol Derivatives
To gain a comprehensive understanding of how this compound and its derivatives interact with biological systems, multi-omics approaches are indispensable. nih.govhspublishing.org These technologies provide a holistic view of the molecular changes that occur in response to a compound. researchgate.net
Genomics and Transcriptomics: These approaches can identify the genes and signaling pathways that are affected by pyridinol derivatives, providing insights into their mechanism of action. nih.gov
Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can reveal the direct protein targets of a compound and the downstream effects on protein expression and function. nih.gov
Metabolomics: This field studies the complete set of small-molecule metabolites in a biological system. researchgate.net Metabolomics can provide a functional readout of the physiological state of a cell and can be used to identify biomarkers of drug efficacy and toxicity. researchgate.net
By integrating data from these different omics layers, researchers can build comprehensive models of the biological effects of this compound derivatives, leading to a deeper understanding of their therapeutic potential and potential side effects. nih.govrsc.org
| Omics Technology | Information Gained about Pyridinol Derivatives |
| Genomics | Identifies genetic factors influencing drug response. nih.gov |
| Transcriptomics | Reveals changes in gene expression patterns. nih.gov |
| Proteomics | Identifies protein targets and downstream signaling effects. nih.gov |
| Metabolomics | Provides a snapshot of the metabolic state and identifies biomarkers. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
